A Comprehensive Technical Guide to the Structure Elucidation of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol
A Comprehensive Technical Guide to the Structure Elucidation of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Introduction: The Significance of Chiral Amino Alcohols in Modern Drug Discovery
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a critical cornerstone.[1] Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different pharmacological and toxicological profiles.[2][3] (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry.[4] Its structure, featuring a stereocenter, a 4-chlorophenyl group, and a primary alcohol, makes it a valuable building block for the synthesis of more complex pharmaceutical agents.[4][5] The precise three-dimensional arrangement of its functional groups is paramount for its interaction with biological targets, making rigorous structure elucidation an indispensable step in its application.[3] This guide provides an in-depth technical overview of the analytical methodologies employed to unequivocally determine the structure and stereochemistry of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
Synthesis and Initial Characterization
The most common route to 3-Amino-3-(4-chlorophenyl)propan-1-ol is through the reduction of the corresponding β-amino ketone.[6] For the synthesis of the specific (R)-enantiomer, an asymmetric synthesis approach, such as an asymmetric transfer hydrogenation, would be employed.[6]
Initial characterization of the synthesized compound involves determining its fundamental physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [4][6] |
| Molecular Weight | 185.65 g/mol | [4][6] |
| Physical Form | Solid | [7] |
| Purity | Typically >95-97% | [6][7] |
A Multi-Technique Approach to Structure Elucidation
A singular analytical technique is insufficient to fully characterize a chiral molecule. Therefore, a combination of spectroscopic and chromatographic methods is essential. The following sections detail the key techniques and the rationale behind their application.
Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
Detailed Analytical Methodologies
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol, we expect to see characteristic absorptions for the O-H, N-H, C-H, and C-Cl bonds, as well as aromatic C=C stretching. The presence of a broad O-H stretch and N-H stretches would confirm the presence of the alcohol and amine groups, respectively.
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Experimental Protocol:
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A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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The resulting spectrum is analyzed for characteristic absorption bands.
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Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Primary Amine) | 3300-3500 (two bands) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Alcohol) | 1050-1260 | Stretching |
| C-Cl | 600-800 | Stretching |
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Trustworthiness: The presence of these characteristic peaks provides a high degree of confidence in the presence of the key functional groups. For instance, the disappearance of a carbonyl (C=O) peak from the starting β-amino ketone and the appearance of a broad O-H peak would validate the success of the reduction reaction.
Mass Spectrometry (MS)
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Expertise & Causality: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a protonated molecular ion [M+H]⁺.
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Experimental Protocol:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
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The solution is infused into the ESI source of a mass spectrometer.
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A high-resolution mass spectrum is acquired to determine the exact mass of the molecular ion.
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Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural confirmation.
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-
Expected Data:
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Molecular Ion: The high-resolution mass spectrum should show a peak corresponding to the [M+H]⁺ ion at an m/z value of approximately 186.0731, consistent with the molecular formula C₉H₁₃ClNO⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
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Fragmentation: Key fragment ions would likely result from the loss of water (H₂O) from the alcohol and the loss of ammonia (NH₃) from the amine group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
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Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-Ar (ortho to Cl) | ~7.3 | d | ~8.5 | Aromatic protons on a 1,4-disubstituted ring. |
| H-Ar (meta to Cl) | ~7.2 | d | ~8.5 | Aromatic protons adjacent to the carbon with the amino alcohol. |
| H-3 (Benzylic) | ~4.1 | dd | ~8.0, 5.0 | Deshielded by the aromatic ring and the adjacent amino group. |
| H-1 (Methylene) | ~3.7 | m | - | Methylene group adjacent to the hydroxyl group. |
| H-2 (Methylene) | ~1.9 | m | - | Aliphatic methylene protons. |
| OH, NH₂ | Variable | br s | - | Protons on heteroatoms; will exchange with D₂O. |
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Experimental Protocols:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
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¹³C NMR: Shows the number of different types of carbon atoms.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the carbon skeleton.
-
-
Trustworthiness: The combination of these 2D NMR experiments allows for the unambiguous assignment of the entire molecular structure, confirming the connectivity from the chlorophenyl ring through the three-carbon chain to the primary alcohol.
Chiral High-Performance Liquid Chromatography (HPLC)
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Expertise & Causality: While NMR and MS confirm the molecular structure, they cannot differentiate between enantiomers.[4] Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9][10] Polysaccharide-based CSPs are often effective for separating amino alcohols.[8][9]
-
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose-based) is selected.
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of n-Hexane and Isopropanol, is typically used.[8] Small amounts of an amine modifier like diethylamine may be added to improve peak shape.[8]
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Sample Preparation: A racemic standard of 3-Amino-3-(4-chlorophenyl)propan-1-ol is prepared to determine the retention times of both the (R) and (S) enantiomers. The sample of the synthesized (R)-enantiomer is also prepared at a known concentration.
-
Analysis: The samples are injected onto the HPLC system, and the chromatogram is recorded. The enantiomeric excess (%ee) is calculated based on the peak areas of the two enantiomers.
-
-
Expected Data:
-
The racemic standard will show two peaks with approximately equal areas, corresponding to the (R) and (S) enantiomers.
-
The sample of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol should ideally show a single major peak at the retention time corresponding to the (R)-enantiomer, with a very small or non-existent peak for the (S)-enantiomer, indicating high enantiomeric purity.
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Caption: Principle of chiral separation by HPLC.
Conclusion
The comprehensive structure elucidation of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a systematic process that relies on the synergistic application of multiple analytical techniques. FT-IR and mass spectrometry provide initial confirmation of functional groups and molecular weight. A full suite of 1D and 2D NMR experiments is then used to definitively establish the compound's constitution and connectivity. Finally, chiral HPLC is employed to confirm the enantiomeric identity and purity, which is the most critical parameter for its application in pharmaceutical synthesis. This rigorous, self-validating workflow ensures the unequivocal identification of the target molecule, upholding the principles of scientific integrity required in drug development.
References
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- (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7. BLDpharm.
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- The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7. Sigma-Aldrich.
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- Chiral Intermediates in Drug Synthesis. BOC Sciences.
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- The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health.
- (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3. ChemicalBook.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
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